molecular formula C8H5FN2O B8364879 Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- CAS No. 218301-30-5

Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]-

Cat. No.: B8364879
CAS No.: 218301-30-5
M. Wt: 164.14 g/mol
InChI Key: XURKAMDMPSCECA-UHFFFAOYSA-N
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Description

Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- is an organic compound with the molecular formula C8H5FN2O It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 2-position and a hydroxyimino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- typically involves the reaction of 2-fluoro-5-formylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of methanol and water. The general reaction scheme is as follows:

  • Dissolve 2-fluoro-5-formylbenzonitrile in a mixture of methanol and water.
  • Add hydroxylamine hydrochloride to the solution.
  • Introduce sodium carbonate to the reaction mixture to neutralize the hydrochloric acid formed.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods

Industrial production methods for Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amine group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: 2-Fluoro-5-nitrobenzonitrile

    Reduction: 2-Fluoro-5-aminomethylbenzonitrile

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylbenzonitrile
  • 2-Fluoro-5-nitrobenzonitrile
  • 2-Fluoro-5-aminomethylbenzonitrile

Uniqueness

Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- is unique due to the presence of both a fluoro group and a hydroxyimino group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

218301-30-5

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

2-fluoro-5-(hydroxyiminomethyl)benzonitrile

InChI

InChI=1S/C8H5FN2O/c9-8-2-1-6(5-11-12)3-7(8)4-10/h1-3,5,12H

InChI Key

XURKAMDMPSCECA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NO)C#N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Cyano-4-fluorobenzaldehyde (5.00 g) and hydroxyamine hydrochloride (2.90 g, 1.25 Eq) were dissolved in ethanol (100 mL) and pyridine (100 mL). The mixture was stirred at RT under N2 for 45 minutes. The solvents were removed and the brown oil was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over MgSO4, and concentrated to give 3-cyano-4-fluorobenzaldehydeoxime (5.03 g). CI mass spectrum z (rel. intensity) 165 (M+H, 100).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-cyano-4-fluorobenzaldehyde (2.50 g) in ethanol (40 mL) was added a solution of hydroxyamine (1.46 g) in water (10 mL), a solution of sodium acetate (2.75 g) in water (10 mL). The mixture was stirred at rt, overnight. Ethanol was removed and the white precipitate was filtered, washed with water and air dried to leave 3-cyano-4-fluorobenzaldehydeoxime (2.05 g). CI mass spectrum z (rel. intensity) 165 (M+H, 100).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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